molecular formula C45H79N11O15 B065994 PR1 leukemia peptide vaccine CAS No. 182253-77-6

PR1 leukemia peptide vaccine

货号: B065994
CAS 编号: 182253-77-6
分子量: 1014.2 g/mol
InChI 键: WOACUGNMTZAEJZ-GXLXRQKGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

Pr1 纳米肽的合成通常涉及固相肽合成 (SPPS),这是一种广泛用于肽生产的方法。该过程从将 C 末端氨基酸连接到固体树脂开始。随后的氨基酸通过一系列偶联和脱保护步骤依次添加。 反应条件通常涉及使用偶联试剂,如 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt),以促进肽键的形成 .

工业生产方法

Pr1 纳米肽的工业生产遵循与实验室合成相同的原则,但规模更大。使用自动肽合成仪来简化流程,确保高产率和纯度。 最终产品通常使用高效液相色谱 (HPLC) 进行纯化,并通过质谱和核磁共振 (NMR) 光谱进行表征 .

化学反应分析

反应类型

Pr1 纳米肽可以进行各种化学反应,包括:

常用试剂和条件

    氧化: 过氧化氢或甲酸可以在温和条件下使用。

    还原: 二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP) 是常见的还原剂。

    取代: 使用定点诱变或化学修饰技术.

形成的主要产物

从这些反应中形成的主要产物取决于所进行的具体修饰。 例如,蛋氨酸的氧化会产生蛋氨酸亚砜,而二硫键的还原会产生游离的硫醇基团 .

科学研究应用

Phase I/II Trials

A pivotal study involving 66 HLA-A2+ patients with AML, CML, or MDS demonstrated that vaccination with the PR1 peptide was well tolerated and resulted in significant immune responses. Patients received three to six doses of the vaccine subcutaneously at varying dose levels (0.25, 0.5, or 1.0 mg) every three weeks. The trial reported:

  • Immune Response : Immune responses were noted in 35 out of 66 patients (53%), with a significant correlation between immune response and clinical outcomes. Specifically, 24% of evaluable patients exhibited objective clinical responses, including complete remission in 8 patients and partial remission in 1 patient .
  • Safety Profile : The vaccine was associated with minimal toxicity, primarily grade 1 or 2 reactions .

Combination Therapy

Research has also explored combining the PR1 vaccine with other peptides such as WT1. In a study involving eight patients, administration of both PR1 and WT1 peptides resulted in detectable CD8+ T-cell responses against both antigens. This combination approach aims to enhance the breadth of immune response and reduce the risk of antigen loss variants .

Long-term Outcomes

Studies indicate that repeated vaccinations may be necessary to maintain anti-leukemia immunity. A phase II trial assessed the effects of multiple doses of PR1 and WT1 peptides administered bi-weekly. Results showed that while initial responses were robust, repeated vaccinations led to a selective deletion of high-avidity CTLs, suggesting a need for optimized dosing strategies to sustain effective immunity over time .

Integration with Other Therapies

The PR1 vaccine has been investigated in conjunction with targeted therapies such as Imatinib in CML patients. Early findings suggest that combining immunotherapy with targeted treatments may improve long-term disease control by enhancing immune-mediated clearance of residual leukemic cells .

Data Summary

Study TypePatient PopulationImmune Response RateClinical Response RateSafety Profile
Phase I/II Trial66 (AML: 42, CML: 13, MDS: 11)53%24%Minimal toxicity
Combination Trial8 (Myeloid malignancies)100% (after one dose)Not specifiedGrade 1-2 toxicity
Repeated DosingVariesVariableNot specifiedSelective deletion of high-avidity CTLs

作用机制

Pr1 纳米肽通过诱导 T 细胞免疫针对蛋白酶 3 发挥作用,蛋白酶 3 是白血病中的靶抗原。该肽与抗原呈递细胞表面的 HLA-A2.1 分子结合,然后将该肽呈递给 T 细胞。 这种相互作用刺激针对表达蛋白酶 3 的细胞的免疫应答,导致白血病细胞的靶向破坏 .

相似化合物的比较

类似化合物

独特性

Pr1 纳米肽因其特定的序列及其与 HLA-A2.1 的强结合而独一无二,使其成为靶向免疫治疗的有希望的候选者。 它能够诱导针对白血病细胞的强免疫应答,使其区别于其他类似肽 .

生物活性

The PR1 leukemia peptide vaccine represents a promising immunotherapeutic approach for treating myeloid malignancies, particularly acute myeloid leukemia (AML), chronic myeloid leukemia (CML), and myelodysplastic syndrome (MDS). This article reviews the biological activity of the PR1 peptide, its immunogenicity, clinical efficacy, and implications for future therapies.

Overview of PR1 Peptide

PR1 is an HLA-A2-restricted peptide derived from two proteins: proteinase 3 (P3) and neutrophil elastase (NE). These proteins are overexpressed in myeloid leukemia cells, making PR1 a suitable target for cytotoxic T lymphocytes (CTLs) that can selectively kill malignant cells while sparing normal hematopoietic cells .

The biological activity of the PR1 peptide vaccine is primarily mediated through the activation of CTLs. Upon vaccination, these CTLs recognize and attack PR1-expressing leukemia cells. The immune response is characterized by:

  • Increased CTL Activation : Following vaccination, a significant increase in PR1/HLA-A2 tetramer-specific CTLs was observed, indicating robust immune activation .
  • Cytotoxic Activity : CTLs preferentially kill leukemia cells, contributing to clinical responses such as cytogenetic remission .

Phase I/II Trials

A pivotal phase I/II trial involved 66 patients with AML (n=42), CML (n=13), and MDS (n=11). Patients received 3 to 6 doses of the PR1 peptide vaccine at varying doses (0.25 mg, 0.5 mg, and 1.0 mg) administered subcutaneously every three weeks.

Key Outcomes :

  • Immune Response : Immune responses were noted in 35 out of 66 patients (53%). Among evaluable patients with active disease, 24% exhibited objective clinical responses, including complete responses (8 patients), partial responses (1 patient), and hematological improvements (3 patients) .
  • Statistical Analysis : A significant correlation was found between PR1-specific immune responses and clinical outcomes; specifically, 36% of clinical responders had detectable PR1-specific immunity compared to only 11% of non-responders (p=0.03) .

Repeated Vaccination Studies

Subsequent studies evaluated the effects of repeated vaccinations. A phase II study with eight patients undergoing six injections demonstrated that while CD8+ T-cell responses were induced in all patients, repeated vaccinations led to selective deletion of high-avidity T-cells, favoring low-avidity responses . This suggests a complex interplay between immune activation and potential tolerance mechanisms.

Long-term Efficacy

Recent findings indicate that combining the PR1 vaccine with targeted therapies such as Imatinib can enhance treatment efficacy. In a study involving CML patients who had persistent molecular residual disease despite Imatinib treatment, significant reductions in BCR-ABL transcript levels were observed post-vaccination .

StudyPatient CohortTreatmentKey Findings
Phase I/II Trial66 patients with AML/CML/MDSPR1 peptide vaccine53% immune response; 24% clinical response
Repeated Vaccination8 patients with myeloid malignanciesPR1 + WT1 peptidesInduction of CD8+ T-cell responses but selective deletion of high-avidity T-cells
Combination TherapyCML patients on ImatinibPR1/BCR-ABL multipeptidesMajor molecular response in some patients post-vaccination

Safety Profile

The safety profile of the PR1 peptide vaccine has been favorable. Most reported adverse effects were grade 1 or 2 injection-site reactions, with no severe toxicities observed . Importantly, there was no worsening of graft-versus-host disease (GVHD) in patients with prior allogeneic stem cell transplants.

属性

IUPAC Name

(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H79N11O15/c1-19(2)16-27(40(65)52-29(18-31(47)59)41(66)54-34(22(7)8)43(68)56-36(24(11)57)44(69)55-35(23(9)10)45(70)71)51-38(63)26(13-15-32(60)61)49-37(62)25(12-14-30(46)58)50-39(64)28(17-20(3)4)53-42(67)33(48)21(5)6/h19-29,33-36,57H,12-18,48H2,1-11H3,(H2,46,58)(H2,47,59)(H,49,62)(H,50,64)(H,51,63)(H,52,65)(H,53,67)(H,54,66)(H,55,69)(H,56,68)(H,60,61)(H,70,71)/t24-,25+,26+,27+,28+,29+,33+,34+,35+,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOACUGNMTZAEJZ-GXLXRQKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H79N11O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1014.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182253-77-6
Record name PR1 leukemia peptide vaccine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182253776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PR1 leukemia peptide vaccine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15276
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PR1 leukemia peptide vaccine
Reactant of Route 2
PR1 leukemia peptide vaccine
Reactant of Route 3
PR1 leukemia peptide vaccine
Reactant of Route 4
PR1 leukemia peptide vaccine
Reactant of Route 5
Reactant of Route 5
PR1 leukemia peptide vaccine
Reactant of Route 6
PR1 leukemia peptide vaccine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。